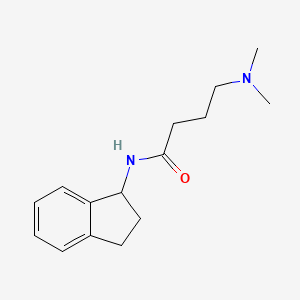![molecular formula C12H12Cl2N2O2 B14166133 4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole CAS No. 900287-29-8](/img/structure/B14166133.png)
4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions, and a 2-(4-methoxyphenoxy)ethyl group at the 1 position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dichloroimidazole with 2-(4-methoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms at the 4 and 5 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted imidazole derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
4,5-Dichloroimidazole: A simpler analog with only chlorine substituents at the 4 and 5 positions.
1-(2-Phenoxyethyl)imidazole: Similar structure but with a phenoxyethyl group instead of a 4-methoxyphenoxyethyl group.
4,5-Dichloro-1H-imidazole: Lacks the 2-(4-methoxyphenoxy)ethyl group.
Uniqueness: 4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole is unique due to the presence of both chlorine atoms and the 2-(4-methoxyphenoxy)ethyl group, which confer specific chemical and biological properties. These structural features make it a valuable compound for various research applications, distinguishing it from other imidazole derivatives .
Propriétés
Numéro CAS |
900287-29-8 |
|---|---|
Formule moléculaire |
C12H12Cl2N2O2 |
Poids moléculaire |
287.14 g/mol |
Nom IUPAC |
4,5-dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole |
InChI |
InChI=1S/C12H12Cl2N2O2/c1-17-9-2-4-10(5-3-9)18-7-6-16-8-15-11(13)12(16)14/h2-5,8H,6-7H2,1H3 |
Clé InChI |
YFEYFUARAVBJEL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCCN2C=NC(=C2Cl)Cl |
Solubilité |
41.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B14166054.png)

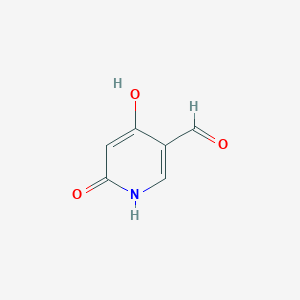
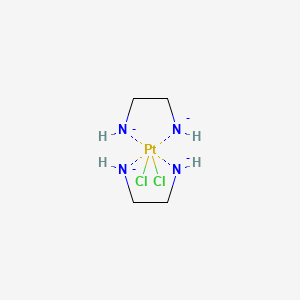
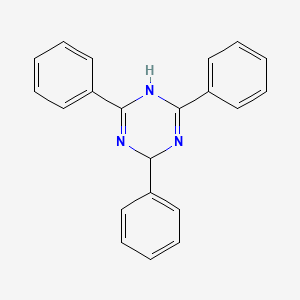
![6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B14166084.png)
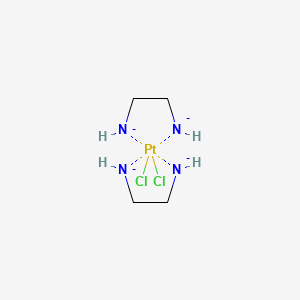

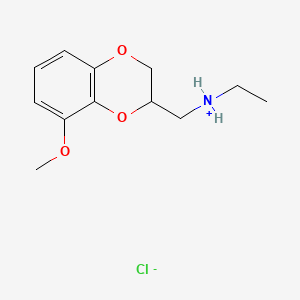
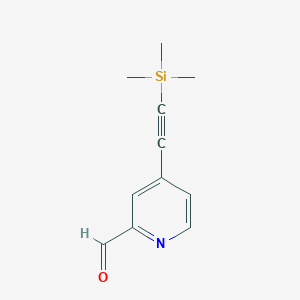
![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
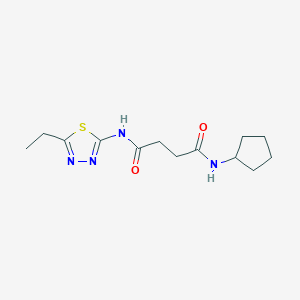
![3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate](/img/structure/B14166156.png)
